[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Description
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H20FNO6S and its molecular weight is 481.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with abenzodioxane structure have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the compound exerts its effects by activating a specific pathway. This activation regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical Pathways
It’s known that the compound affects the expression of various genes involved in cellular processes. This suggests that it may influence multiple biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
It’s known that similar compounds, such as sulfonamides, are well absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces . This suggests that the compound may have similar ADME properties, which could impact its bioavailability.
Result of Action
It’s known that the compound has an impact on the expression of various genes involved in cellular processes. This suggests that it may have a broad range of effects at the molecular and cellular level.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances . This suggests that environmental factors could also influence the action of this compound.
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6S/c1-2-31-19-7-3-16(4-8-19)25(28)24-15-27(18-6-9-21-22(14-18)33-12-11-32-21)20-13-17(26)5-10-23(20)34(24,29)30/h3-10,13-15H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFPDOKKZAVNLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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